N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
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Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R and R’ can be a variety of groups . The presence of the sulfonamide group suggests that this compound could potentially exhibit some biological activity, as sulfonamides are known to be used in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine) with a sulfonyl chloride (in this case, 4-(N-3-methylphenyl)sulfonyl chloride) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group attached to a 3-methylphenyl group and a 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl group .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfinic acid and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonamide group, the 3-methylphenyl group, and the 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl group .Future Directions
Properties
IUPAC Name |
N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-5-20(24)22-15-7-9-19(13(2)10-15)29(25,26)21-12-16(23)14-6-8-17(27-3)18(11-14)28-4/h6-11,16,21,23H,5,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHLSYZTCITUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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